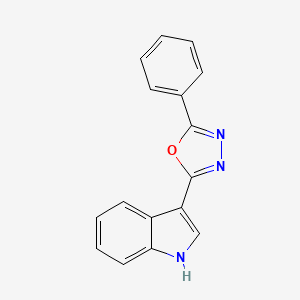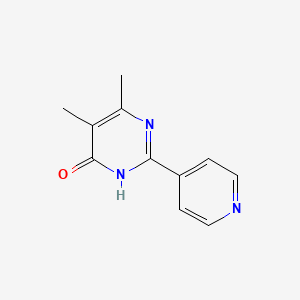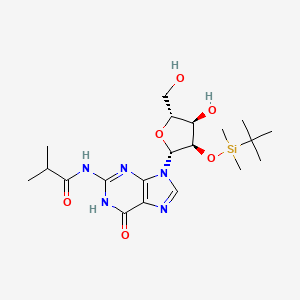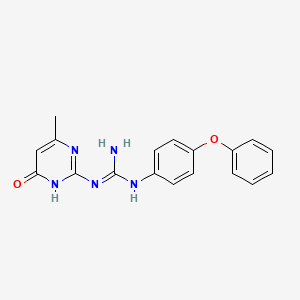
3-(5-苯基-1,3,4-恶二唑-2-基)-1H-吲哚
描述
“3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole” is a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a 1,3,4-oxadiazole ring, which is a heterocyclic ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides with acid chlorides or carboxylic acids, followed by cyclization of diacylhydrazines using dehydrating agents such as phosphorous oxychloride .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,3,4-oxadiazole rings. The presence of these rings may contribute to the compound’s chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The indole ring is aromatic and may undergo electrophilic aromatic substitution reactions. The 1,3,4-oxadiazole ring may also participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings may contribute to its stability and solubility .
科学研究应用
Antiviral Therapeutics
The compound has been evaluated for its potential as a viral entry inhibitor against SARS-CoV-2. Derivatives of this molecule have shown promising results in inhibiting the virus’s ability to enter host cells. This is particularly significant in the development of treatments for COVID-19. The derivatives demonstrated antiviral entry effects with IC50 values indicating their potency, and they also exhibited higher biological safety for host cells compared to the parental compound .
Fluorescent Chemosensors
The structural features of “3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole” make it suitable for use as a fluorescent chemosensor. It has been used to create bola molecules with a “turn-off” fluorescence response towards nitro-explosive components like DNT and TNT, as well as hard-to-detect PETN and Hg2+ cations. This application is crucial for the detection of explosives and heavy metals in security and environmental monitoring .
Pharmacological Research
In pharmacology, the compound’s derivatives can be used to study interactions with biological targets such as proteins and enzymes. This can lead to the discovery of new drugs and therapeutic agents. The compound’s ability to bind with human ACE2 protein with high affinity makes it a valuable tool for understanding protein-ligand interactions .
Organic Synthesis
This compound serves as a building block in organic synthesis, allowing for the creation of various novel molecules with potential medicinal value. Its versatility in chemical reactions makes it a valuable asset in the synthesis of complex organic compounds .
未来方向
属性
IUPAC Name |
2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-19-16(20-15)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKZTRRBCSTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)

![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)


![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate](/img/structure/B1436599.png)
![5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1436600.png)
![2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid](/img/structure/B1436604.png)
![4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436606.png)
